molecular formula C16H12N2O3 B14484461 6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one CAS No. 65249-17-4

6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B14484461
CAS No.: 65249-17-4
M. Wt: 280.28 g/mol
InChI Key: CNEZQOAOFSGLGU-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a phenyl group, and a hydroxy group

Preparation Methods

The synthesis of 6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinone core, followed by the introduction of the phenyl group and the hydroxy group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-Hydroxy-1-phenylpyrimidin-4(1H)-one: Lacks the oxocyclohexa-2,5-dien-1-ylidene group.

    6-Hydroxy-2-phenylpyrimidin-4(1H)-one: Lacks the oxocyclohexa-2,5-dien-1-ylidene group.

    2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1-phenylpyrimidin-4(1H)-one: Lacks the hydroxy group.

Properties

CAS No.

65249-17-4

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

6-hydroxy-2-(4-hydroxyphenyl)-3-phenylpyrimidin-4-one

InChI

InChI=1S/C16H12N2O3/c19-13-8-6-11(7-9-13)16-17-14(20)10-15(21)18(16)12-4-2-1-3-5-12/h1-10,19-20H

InChI Key

CNEZQOAOFSGLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2C3=CC=C(C=C3)O)O

Origin of Product

United States

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